
An In-depth Technical Guide to the Peptide
Structure of Quinomycin C

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Quinomycin C

Cat. No.: B1671085 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the peptide structure of Quinomycin C, a

member of the quinoxaline family of antibiotics. Quinomycin C is a potent DNA bis-

intercalating agent with significant antibacterial and antitumor properties. Understanding its

complex cyclic depsipeptide structure is crucial for elucidating its mechanism of action and for

the rational design of novel therapeutic agents.

Core Peptide Structure and Chemical Properties
Quinomycin C is a symmetric, cyclic octadepsipeptide antibiotic. Its structure is formed by the

dimerization of a tetrapeptide monomer unit, creating a rigid macrocycle. Two planar

quinoxaline-2-carboxylic acid chromophores are attached to the peptide backbone, which are

essential for its biological activity.

The core peptide backbone of each monomeric unit consists of a specific sequence of amino

acids, including both standard and modified residues. Based on its known chemical formula

and the established structures of related quinomycins, the amino acid composition of

Quinomycin C includes D-Serine, L-Alanine, and two distinct N-methylated cysteine

derivatives. The key feature distinguishing Quinomycin C from other members of the family,

such as Quinomycin A (Echinomycin), lies in these modified amino acids and the nature of the

sulfur-containing cross-bridge. The structure available in the PubChem database (CID 3197)

indicates the presence of N-methyl-L-cysteine and N,S-dimethyl-L-cysteine, which are linked

via a disulfide bridge upon dimerization.
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Table 1: Core Chemical and Physical Properties of
Quinomycin C

Property Value Reference

Chemical Formula C₅₅H₇₂N₁₂O₁₂S₂ [1]

Molecular Weight 1157.37 g/mol [1]

Exact Mass 1156.4834 g/mol [1]

Appearance
White amorphous powder

(typical)
[2]

Core Structure Type Cyclic Octadepsipeptide [3]

Chromophore Units
2 x Quinoxaline-2-carboxylic

acid
[4]

Cross-bridge Disulfide bond [5]

Amino Acid Composition and Sequence
The defining characteristic of the quinomycin family is the variation in the amino acid

composition of the peptide core, particularly the N-methylated residues. While a definitive,

peer-reviewed publication detailing the complete sequential analysis of Quinomycin C was not

identified in the current search, the structure provided by PubChem allows for a detailed

description. The cyclic structure is formed from two identical tetrapeptide chains linked by two

ester bonds and a disulfide bridge.

The monomeric peptide sequence is proposed as: [Quinoxaline-2-carbonyl] -> D-Ser -> L-Ala -

> N-methyl-L-Cys -> N,S-dimethyl-L-Cys

Two of these chains dimerize in a head-to-tail fashion, with the carboxyl group of the terminal

N,S-dimethyl-L-cysteine forming an ester linkage with the hydroxyl group of D-Serine of the

opposing chain, creating the cyclic depsipeptide core. A disulfide bond forms between the two

N-methyl-L-cysteine residues, creating a cross-bridge that stabilizes the three-dimensional

conformation of the molecule.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b1671085?utm_src=pdf-body
https://www.medchemexpress.com/quinomycin-c.html
https://www.medchemexpress.com/quinomycin-c.html
https://www.medchemexpress.com/quinomycin-c.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10055584/
https://pubmed.ncbi.nlm.nih.gov/1150534/
https://www.researchgate.net/figure/Structures-of-echinomycin-thiocoraline-triostin-A-SW-163C-QXC-and-HQA-QXC_fig9_235718508
https://pubchem.ncbi.nlm.nih.gov/compound/Quinomycin-C
https://www.benchchem.com/product/b1671085?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671085?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols for Structural Elucidation
The determination of the complex structure of quinomycins like Quinomycin C relies on a

combination of modern spectroscopic and analytical techniques. Below are detailed

methodologies for the key experiments involved.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the three-dimensional structure of

cyclic peptides in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, TOCSY, HSQC,

HMBC, NOESY/ROESY) experiments is required for complete structural assignment.

Methodology:

Sample Preparation: Dissolve 3-5 mg of purified Quinomycin C in 0.5 mL of a deuterated

solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can affect the

peptide's conformation. Add a small amount of tetramethylsilane (TMS) as an internal

standard (0 ppm).

¹H NMR Spectroscopy: Acquire a 1D ¹H NMR spectrum to identify all proton signals. Key

regions include the aromatic protons of the quinoxaline rings (7.5-9.6 ppm), amide protons

(7.0-9.0 ppm), α-protons of the amino acids (3.5-5.5 ppm), N-methyl protons (2.8-3.5 ppm),

and side-chain protons.

¹³C NMR Spectroscopy: Acquire a proton-decoupled ¹³C NMR spectrum to identify all carbon

signals. Important signals include carbonyl carbons from amide and ester bonds (165-175

ppm), aromatic carbons (120-150 ppm), and α-carbons (45-65 ppm).

2D Correlation Spectroscopy (COSY/TOCSY): Perform COSY and TOCSY experiments to

establish proton-proton spin systems within each amino acid residue, allowing for the

identification of individual residues based on their characteristic spin-spin coupling patterns.

Heteronuclear Correlation (HSQC/HMBC): Use HSQC to correlate each proton to its directly

attached carbon. Employ HMBC to identify long-range (2-3 bond) correlations between

protons and carbons. This is crucial for sequencing the peptide by observing correlations

between the α-proton of one residue and the carbonyl carbon of the preceding residue.
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Nuclear Overhauser Effect (NOESY/ROESY): Acquire NOESY or ROESY spectra to identify

through-space correlations between protons that are close in proximity (< 5 Å). These

correlations provide critical distance restraints for determining the three-dimensional

conformation and stereochemistry of the cyclic peptide.

Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight and elemental

composition and for confirming the amino acid sequence through fragmentation analysis.

Methodology:

Sample Preparation: Prepare a dilute solution (e.g., 10-100 pmol/µL) of Quinomycin C in a

suitable solvent such as methanol or acetonitrile/water with 0.1% formic acid to promote

ionization.

High-Resolution Mass Spectrometry (HRMS): Analyze the sample using an electrospray

ionization (ESI) source coupled to a high-resolution mass analyzer like a Time-of-Flight

(TOF) or Orbitrap instrument. This will provide a highly accurate mass measurement of the

protonated molecule [M+H]⁺, which is used to confirm the elemental formula.

Tandem Mass Spectrometry (MS/MS): Select the [M+H]⁺ ion for collision-induced

dissociation (CID) or higher-energy collisional dissociation (HCD). The resulting

fragmentation pattern will show characteristic losses of amino acid residues. Because cyclic

peptides do not have a terminus to initiate fragmentation, the pattern can be complex.

However, the symmetrical nature and the presence of ester linkages in depsipeptides often

lead to characteristic fragmentation pathways that can be pieced together to confirm the

sequence.

X-ray Crystallography
X-ray crystallography provides an unambiguous determination of the solid-state structure at

atomic resolution. While no specific crystal structure for Quinomycin C has been published,

the general protocol would be as follows.

Methodology:
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Crystallization: Grow single crystals of Quinomycin C suitable for X-ray diffraction. This is

often the most challenging step and involves screening a wide range of conditions (solvents,

precipitants, temperature, and concentration) using techniques like vapor diffusion (hanging

or sitting drop).

Data Collection: Mount a single crystal on a goniometer and cool it in a stream of liquid

nitrogen to minimize radiation damage. Expose the crystal to a monochromatic X-ray beam

and collect the diffraction pattern on a detector.

Structure Solution and Refinement: Process the diffraction data to determine the unit cell

dimensions and space group. The electron density map is then calculated from the diffraction

intensities. An initial model of the molecule is fitted into the electron density and refined

computationally to achieve the best fit with the experimental data, yielding precise atomic

coordinates, bond lengths, and bond angles.

Quantitative Structural Data
While specific, published NMR and MS data for Quinomycin C are scarce, the following table

presents representative data for the closely related Quinomycin A (Echinomycin), which shares

the same core peptide sequence but differs in the N-methylated amino acid and the cross-

bridge. This data illustrates the expected chemical shifts and mass-to-charge ratios for this

class of molecules.

Table 2: Representative Spectroscopic Data (based on
Quinomycin A/Echinomycin)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b1671085?utm_src=pdf-body
https://www.benchchem.com/product/b1671085?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671085?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Type Observation

HR-ESI-MS

[M+H]⁺ ion at m/z 1101.44 (for C₅₁H₆₄N₁₂O₁₂S₂

of Quinomycin A). The corresponding ion for

Quinomycin C (C₅₅H₇₂N₁₂O₁₂S₂) would be

expected at m/z 1157.49.

MS/MS Fragments

For cyclic depsipeptides, fragmentation often

occurs at the labile ester bonds or through

sequential loss of amino acid residues.

Common fragments would correspond to [M+H -

Quinoxaline-CO]⁺, and subsequent losses of

amino acid units. The exact pattern helps

confirm the sequence.

¹H NMR (DMSO-d₆)

Quinoxaline-H: ~9.5 ppm (s), 8.2-8.0 ppm (m),

7.9 ppm (m)Amide-NH (Ala, Ser): ~8.7-8.2 ppm

(d)α-H (Ser, Ala, Cys, Val): ~5.4-4.5 ppm (m)β-H

(Ser, Ala, Cys, Val): ~4.0-1.0 ppm (m)N-CH₃ (N-

MeVal, N-MeCys): ~3.2-2.8 ppm (s)

¹³C NMR (DMSO-d₆)

Carbonyl (C=O): ~171-167 ppmQuinoxaline-C:

~162 ppm (C=O), ~144-129 ppm (aromatic)α-C:

~62-47 ppmN-CH₃: ~32-29 ppm

Note: The chemical shifts are approximate and can vary based on solvent, temperature, and

specific molecular conformation.

Structural Visualizations
Logical Workflow for Structure Elucidation
The following diagram illustrates the logical workflow for determining the structure of a complex

natural product like Quinomycin C.
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Caption: Workflow for the isolation and structural elucidation of Quinomycin C.

Mechanism of Action: DNA Bis-intercalation Pathway
Quinomycin C's biological activity stems from its ability to bind to DNA. The two planar

quinoxaline rings insert themselves between DNA base pairs, a process known as bis-
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intercalation. This interaction distorts the DNA helix, inhibiting processes like transcription and

replication, ultimately leading to cell death.

Quinomycin C in
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Click to download full resolution via product page

Caption: Conceptual pathway of Quinomycin C's DNA bis-intercalation mechanism.

This guide provides a comprehensive overview of the peptide structure of Quinomycin C,

based on available chemical data and established knowledge of the quinomycin family. Further

research providing specific spectroscopic and crystallographic data for Quinomycin C will be

invaluable for a more detailed understanding and for advancing its potential as a therapeutic

agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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